Pimarsäure

Übersicht

Beschreibung

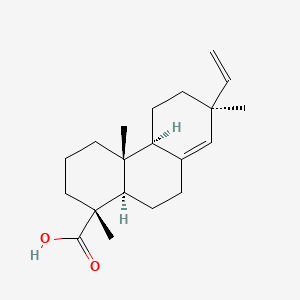

Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It can be prepared by dehydration of abietic acid, which it usually accompanies in mixtures like rosin . It is soluble in alcohols, acetone, and ethers .

Synthesis Analysis

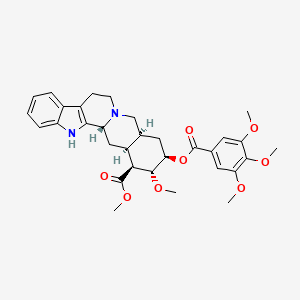

Pimaric acid can be synthesized from rosin, a forestry resource with a specific three-membered phenanthrene ring structure . .

Molecular Structure Analysis

Pimaric acid has a molecular formula of C20H30O2 . It has five defined stereocentres . The lipophilic residues including Phe 332 in S5 of KV1.1-KV2.1 channels may be critical for the effects of Pimaric acid .

Chemical Reactions Analysis

Pimaric acid modulates recombinant rodent KV channel activity . The enhancement was significant at low potentials (<0 mV) but not at more positive potentials . The point mutation of Phe 332 into Tyr mimics the effects of Pimaric acid on V1/2 and T1/2D and also abolished the further change by addition of Pimaric acid .

Physical And Chemical Properties Analysis

Pimaric acid has a molar mass of 302.458 g·mol−1 . It is soluble in alcohols, acetone, and ethers .

Wissenschaftliche Forschungsanwendungen

Biokraftstoffkomponente

Pimarsäure ist eine Komponente von Kolophonium, das aus Kiefern-Harz gewonnen wird . Kolophonium ist ein komplexes Gemisch aus diterpenischen Säuren und wird typischerweise zur Formulierung von Klebstoffen, Beschichtungsmaterialien, Kautschuk, Druckfarben und anderen verwendet . Neuere Forschungen haben jedoch das Potenzial untersucht, Kolophonium als Biokraftstoff zu verwenden . Die thermischen und thermochemischen Eigenschaften von Kolophonium und Kolophonium-Derivaten, einschließlich this compound, wurden untersucht, um ihre Eignung als Brennstoffkomponenten zu bewerten .

Chemische Transformationsstudien

Die Stereochemie von this compound und ihren Derivaten wurde ausgiebig untersucht . So haben Forschungen gezeigt, dass die vollständig reduzierten Derivate der this compound trans-anti-trans-verschmolzene Skelette aufweisen . Diese Studien sind entscheidend für das Verständnis des chemischen Verhaltens von this compound und ihrer potenziellen Anwendungen in verschiedenen Bereichen .

Biologische Aktivität

This compound ist eine biologisch aktive Verbindung . Sie wurde in Xenopus-Oozyten, die den KCa1.1-Kanal exprimieren, mit Hilfe von TEVC-Aufzeichnungen getestet . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in der biologischen und medizinischen Forschung haben könnte .

Pflanzenabwehr

This compound ist ein Diterpenoid, das im Oleoresin der Seestrandkiefer vorkommt . Diese Verbindungen sind an der Pflanzenabwehr beteiligt, insbesondere gegen Insekten . Das Verständnis der Rolle der this compound in den Abwehrmechanismen von Pflanzen könnte Auswirkungen auf die Landwirtschaft und Forstwirtschaft haben .

Wirkmechanismus

Target of Action

Pimaric acid, a carboxylic acid from the resin acid group , primarily targets the large-conductance calcium-activated K+ channels (BK channels) . These channels play a crucial role in regulating the electrical activity of cells, contributing to various physiological processes such as muscle contraction and neurotransmitter release .

Mode of Action

Pimaric acid interacts with the BK channels, enhancing their sensitivity to calcium ions (Ca2+) and voltage . The BK channels are formed by α subunits and accessory β subunits arranged in tetramers. The α subunit forms the ion conduction pore, and the β subunit contributes to channel gating . Pimaric acid enhances the Ca2+ and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance .

Biochemical Pathways

It’s known that the activation of bk channels can lead to an increased potassium (k+) efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell . This mechanism could potentially influence various biochemical pathways, particularly those involving signal transduction and ion transport.

Pharmacokinetics

A study on a closely related compound, isopimaric acid, showed that it underwent secondary absorption following oral administration in rats . The absolute bioavailability values were 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively . While this information provides some insight, the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pimaric acid and their impact on its bioavailability need further investigation.

Result of Action

Pimaric acid has been shown to have potent anti-atherosclerotic activity, inhibiting matrix metalloproteinase-9 production and cell migration in TNF-α-induced human aortic smooth muscle cells . It also downregulates NF-kB and AP-1, inhibiting TNF-alpha induced signaling . These molecular and cellular effects contribute to the overall biological activity of pimaric acid.

Action Environment

The action of pimaric acid can be influenced by various environmental factors. For instance, it is often found in the oleoresins of pine trees , and its presence and concentration in these trees can be affected by factors such as the tree’s age, health, and environmental conditions. Additionally, the compound’s solubility in alcohols, acetone, and ethers suggests that its action, efficacy, and stability could be influenced by the solvent used for its extraction and administration.

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-APQLOABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858728 | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127-27-5 | |

| Record name | Pimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

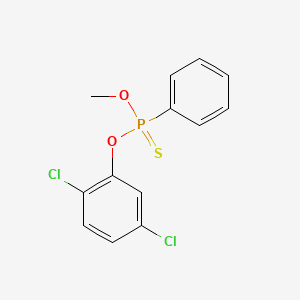

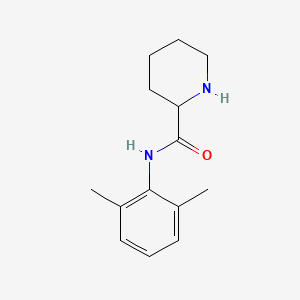

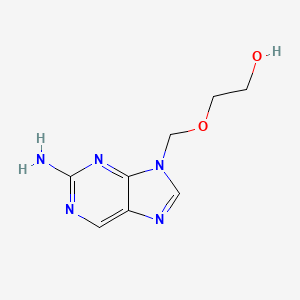

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.